molecular formula C15H13N3O B14408849 3-(4-Methoxyphenyl)-7-methyl-1,2,4-benzotriazine CAS No. 81817-20-1

3-(4-Methoxyphenyl)-7-methyl-1,2,4-benzotriazine

Katalognummer: B14408849
CAS-Nummer: 81817-20-1
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: OIEIQGRTRPCUGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-7-methyl-1,2,4-benzotriazine is an organic compound belonging to the class of benzotriazines. Benzotriazines are heterocyclic compounds containing a triazine ring fused with a benzene ring. The presence of a methoxyphenyl group and a methyl group on the benzotriazine core makes this compound unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-methyl-1,2,4-benzotriazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyaniline with methyl 2-nitrobenzoate followed by reduction and cyclization can yield the desired benzotriazine compound. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-7-methyl-1,2,4-benzotriazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzotriazine core .

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-7-methyl-1,2,4-benzotriazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-7-methyl-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • Pyridazinones containing the (4-methoxyphenyl)piperazine moiety

Uniqueness

3-(4-Methoxyphenyl)-7-methyl-1,2,4-benzotriazine is unique due to its specific structural features, such as the methoxyphenyl and methyl groups on the benzotriazine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

81817-20-1

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-7-methyl-1,2,4-benzotriazine

InChI

InChI=1S/C15H13N3O/c1-10-3-8-13-14(9-10)17-18-15(16-13)11-4-6-12(19-2)7-5-11/h3-9H,1-2H3

InChI-Schlüssel

OIEIQGRTRPCUGZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N=N2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.